2-Undecenoic acid, ethyl ester, (2E)-
Description
Contextualization within Unsaturated Fatty Acid Esters Research
Unsaturated fatty acid esters are a broad class of organic compounds with significant roles in various scientific and industrial fields, including flavor and fragrance science, pheromone chemistry, and materials science. These esters are characterized by the presence of one or more double bonds in their fatty acid chain, which imparts diverse chemical reactivity and physical properties. The position and stereochemistry of these double bonds are crucial in determining the molecule's biological activity and sensory characteristics.
While numerous studies have focused on related compounds, such as ethyl 10-undecenoate (the terminal isomer) and other short- to medium-chain unsaturated esters, (2E)-Ethyl undec-2-enoate remains largely in the background of mainstream research. acmesynthetic.comnih.govthegoodscentscompany.com The extensive research on its positional isomer, ethyl 10-undecenoate, particularly in the fragrance and polymer industries, highlights the importance of the double bond's location in defining a compound's utility and research interest. acmesynthetic.comresearchgate.net
Academic Significance and Research Trajectory
A review of academic literature and chemical databases indicates a lack of a significant research trajectory for (2E)-Ethyl undec-2-enoate. Unlike its more famous counterparts, such as ethyl (2E,4Z)-deca-2,4-dienoate (pear ester), which is a well-known insect kairomone, there is no substantial body of work detailing the synthesis, reactivity, or application of (2E)-Ethyl undec-2-enoate. researchgate.net Its academic significance, therefore, appears to be more theoretical, existing as a potential synthetic target or an impurity in the synthesis of other undecenoates rather than a primary subject of investigation.
Structural Characteristics and Isomeric Considerations of (2E)-Ethyl Undec-2-enoate
The defining features of (2E)-Ethyl undec-2-enoate are its eleven-carbon fatty acid backbone, an ethyl ester group, and a carbon-carbon double bond at the C-2 position with an (E) or trans configuration. This specific arrangement of atoms dictates its three-dimensional shape and, consequently, its physical and chemical properties.
Physicochemical Properties
Isomeric Purity
The synthesis of (2E)-Ethyl undec-2-enoate would require stereoselective methods to ensure the trans configuration of the double bond, as the presence of the (Z) or cis isomer would alter the compound's properties. The separation and identification of such isomers are often challenging and typically require advanced chromatographic and spectroscopic techniques. researchgate.net
Overview of Research Domains
Given the limited direct research, the potential research domains for (2E)-Ethyl undec-2-enoate can only be inferred from the applications of structurally similar compounds.
Flavor and Fragrance: Many unsaturated esters are valued for their distinct aromas. For instance, ethyl (E)-2-decenoate is used in fruity and citrus compositions. thegoodscentscompany.com It is plausible that (2E)-Ethyl undec-2-enoate could possess unique organoleptic properties, but this remains uninvestigated in the available literature.
Pheromone and Kairomone Research: The specific geometry of double bonds is critical for insect communication. While other unsaturated esters are known insect attractants, there is no documented pheromonal or kairomonal activity for (2E)-Ethyl undec-2-enoate. researchgate.net
Organic Synthesis: As a functionalized long-chain molecule, it could serve as a building block in the synthesis of more complex organic structures. Research into the synthesis of related compounds, such as (2E)-5-arylpent-2-ene-4-ynoates, suggests ongoing interest in the synthetic utility of such scaffolds. researchgate.net
Properties
IUPAC Name |
ethyl (E)-undec-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h11-12H,3-10H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERJJPDPIXBRBO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of (2E)-Ethyl Undec-2-enoate
The precise arrangement of substituents around the double bond is crucial for the chemical and biological properties of unsaturated compounds. Therefore, stereoselective synthesis methods are paramount for obtaining the desired (E)-isomer of ethyl undec-2-enoate.
Direct Esterification Approaches for (2E)-Ethyl Undec-2-enoate
Direct esterification of the corresponding carboxylic acid, (2E)-2-undecenoic acid, with ethanol (B145695) represents a straightforward route to (2E)-ethyl undec-2-enoate. The most common method for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov
While being a cost-effective method, Fischer esterification is an equilibrium-driven process, and achieving high yields may require specific reaction conditions as outlined in the table below. researchgate.net
| Parameter | Condition | Purpose |
| Catalyst | Strong mineral acids (e.g., H₂SO₄), Lewis acids | To protonate the carbonyl group and increase its electrophilicity. nih.gov |
| Reactant Ratio | Excess ethanol | To shift the equilibrium towards the formation of the ester (Le Chatelier's Principle). nih.gov |
| Temperature | Reflux | To increase the reaction rate. |
| Water Removal | Azeotropic distillation, use of dehydrating agents | To shift the equilibrium towards the formation of the ester. nih.gov |
This table summarizes the general conditions for Fischer-Speier esterification.
Wittig-Type Olefination Strategies for (2E)-Alk-2-enoates
Wittig-type reactions are powerful tools for the formation of carbon-carbon double bonds with defined stereochemistry. For the synthesis of (2E)-alk-2-enoates, including (2E)-ethyl undec-2-enoate, the Horner-Wadsworth-Emmons (HWE) reaction is particularly effective. acs.orgnist.gov
The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde. acs.org To synthesize (2E)-ethyl undec-2-enoate, nonanal (B32974) would be reacted with the ylide generated from ethyl (diethoxyphosphoryl)acetate. Stabilized ylides, those with an electron-withdrawing group like an ester, generally lead to the formation of (E)-alkenes with high selectivity. researchgate.netwikipedia.org This is because the reaction proceeds under thermodynamic control, favoring the more stable (E)-product. medchemexpress.com
The key advantages of the HWE reaction include the high (E)-selectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. acs.orgnist.gov
A general scheme for the HWE synthesis of (2E)-alk-2-enoates is shown below:
In the context of (2E)-ethyl undec-2-enoate, R would be an octyl group (C₈H₁₇).
The reaction conditions for the HWE reaction can be tuned to optimize yield and stereoselectivity.
| Parameter | Reagent/Condition | Effect |
| Base | NaH, NaOMe, K₂CO₃ | Deprotonates the phosphonate to form the reactive ylide. nist.gov |
| Solvent | THF, DMF, Acetonitrile (B52724) | Can influence reaction rate and selectivity. |
| Temperature | Room temperature to reflux | Higher temperatures can sometimes increase (E)-selectivity. acs.org |
This table outlines typical conditions for the Horner-Wadsworth-Emmons reaction for the synthesis of (E)-α,β-unsaturated esters.
Palladium-Catalyzed Alkenylation and Related Coupling Reactions for (2E)-Isomers
Palladium-catalyzed cross-coupling reactions offer a versatile and stereospecific approach to the synthesis of substituted alkenes. The Heck reaction , Suzuki coupling , and Stille coupling are prominent examples that can be employed to generate (2E)-α,β-unsaturated esters. nih.govacs.orgresearchgate.net
Heck Reaction : This reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. acs.org For the synthesis of (2E)-ethyl undec-2-enoate, one could envision the reaction between 1-decene (B1663960) and ethyl acrylate, or alternatively, an aryl or vinyl halide with an appropriate undecenoate derivative. The stereochemical outcome is often controlled by the syn-addition of the organopalladium species to the alkene followed by syn-elimination of palladium hydride.
Suzuki Coupling : The Suzuki reaction couples an organoboron compound with an organohalide. researchgate.net To form (2E)-ethyl undec-2-enoate, a potential route would be the coupling of a (E)-2-bromoundecenoate derivative with a suitable organoboron reagent or, more commonly, the coupling of an organoboronic acid derived from 1-decyne (B165119) with ethyl (E)-3-bromoacrylate. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Stille Coupling : This reaction involves the coupling of an organotin compound with an organohalide. nih.gov The synthesis of (2E)-ethyl undec-2-enoate could be achieved by reacting an organostannane, such as (E)-1-(tributylstannyl)-1-undecene, with ethyl chloroformate in the presence of a palladium catalyst. A key advantage of the Stille reaction is the stability of the organostannane reagents. nih.gov
Enzymatic or Biocatalytic Synthesis Pathways for Stereospecific Production
Biocatalysis offers a green and highly selective alternative for the synthesis of fine chemicals. Enzymes can operate under mild conditions and often exhibit excellent stereospecificity.
One promising biocatalytic approach for the synthesis of α,β-unsaturated esters is a chemo-enzymatic cascade . This can involve the use of a carboxylic acid reductase (CAR) to convert a suitable carboxylic acid to the corresponding aldehyde in situ. This aldehyde can then be subjected to a Wittig reaction to generate the desired α,β-unsaturated ester with a two-carbon extension. nih.gov This method provides a novel route from carboxylic acids to α,β-unsaturated esters under biological conditions.
Direct enzymatic esterification using lipases is also a well-established method for producing esters from fatty acids and alcohols. nih.govacs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze the esterification of unsaturated fatty acids. acs.org The reaction between (2E)-2-undecenoic acid and ethanol in the presence of an immobilized lipase could provide a stereospecific route to (2E)-ethyl undec-2-enoate. These reactions are often performed in non-aqueous solvents or in micellar systems to manage the water produced as a byproduct, which can otherwise lead to hydrolysis of the ester. nih.gov
Derivatization and Functionalization of (2E)-Ethyl Undec-2-enoate
The ethyl ester moiety of (2E)-ethyl undec-2-enoate is a key site for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially new properties and applications.
Modifications at the Ethyl Ester Moiety
The ester group can be readily transformed into other functional groups through several standard organic reactions.
Transesterification : This reaction involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. For instance, reacting (2E)-ethyl undec-2-enoate with a different alcohol (e.g., methanol (B129727), propanol) in the presence of an acid or base catalyst, or a solid catalyst like CaO or a Cu-deposited V₂O₅, would yield the corresponding methyl or propyl ester. nih.govacs.org This method is particularly useful for producing a range of esters with different properties from a single starting ester.
Hydrolysis : The ester can be hydrolyzed back to the parent carboxylic acid, (2E)-2-undecenoic acid, by reaction with water in the presence of an acid or a base. Basic hydrolysis, also known as saponification, is typically irreversible as it forms the carboxylate salt. Subsequent acidification then yields the free carboxylic acid.
Amidation : Reaction of (2E)-ethyl undec-2-enoate with ammonia (B1221849) or a primary or secondary amine can lead to the formation of the corresponding amide. This transformation often requires heating or the use of a catalyst. The resulting amides can have significantly different physical and chemical properties compared to the starting ester.
| Reaction | Reagents | Product |
| Transesterification | R'OH, Catalyst (acid, base, or solid) | (2E)-R'-OOC-CH=CH-(CH₂)₇CH₃ |
| Hydrolysis | H₂O, H⁺ or OH⁻ | (2E)-HOOC-CH=CH-(CH₂)₇CH₃ |
| Amidation | R'R''NH | (2E)-R'R''N-CO-CH=CH-(CH₂)₇CH₃ |
This table summarizes the main derivatization reactions at the ethyl ester moiety of (2E)-ethyl undec-2-enoate.
Transformations Involving the C2-C3 Double Bond (e.g., Epoxidation, Hydroxylation)
The C2-C3 double bond in (2E)-2-undecenoic acid, ethyl ester is susceptible to various addition reactions, most notably epoxidation and hydroxylation, which introduce new stereocenters and functional groups.
Epoxidation: The epoxidation of α,β-unsaturated esters like (2E)-2-undecenoic acid, ethyl ester can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.orgmdpi.com The reaction typically proceeds via a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. libretexts.org For electron-deficient olefins like α,β-unsaturated esters, the reaction can be sluggish. However, the use of basic conditions can promote a nucleophilic epoxidation, where the deprotonated peroxy acid acts as the nucleophile. wikipedia.org The reaction of α,β-unsaturated esters with m-CPBA can lead to the formation of the corresponding glycidic esters with good yields. masterorganicchemistry.com
A general representation of the epoxidation of an α,β-unsaturated ester is shown below:
Scheme 1: General Epoxidation of an α,β-Unsaturated Ester using m-CPBA.
Hydroxylation: Asymmetric dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols. The Sharpless asymmetric dihydroxylation is a widely used protocol that employs osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand. wikipedia.orgalfa-chemistry.com Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, respectively), a re-oxidant (potassium ferricyanide), and a base. wikipedia.orgorganic-chemistry.org
The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis releases the diol. The choice of AD-mix determines the facial selectivity of the dihydroxylation. For (2E)-2-undecenoic acid, ethyl ester, the use of AD-mix-β would be expected to yield the (2R,3S)-diol, while AD-mix-α would produce the (2S,3R)-diol. In the synthesis of natural products, Sharpless asymmetric dihydroxylation of α,β-unsaturated esters has been shown to produce diols with high yields and enantiomeric excess. alfa-chemistry.com
A general scheme for the Sharpless asymmetric dihydroxylation is as follows:
Scheme 2: General Sharpless Asymmetric Dihydroxylation of an α,β-Unsaturated Ester.
Reactions at the Terminal Alkyl Chain
The terminal end of the undecyl chain in (2E)-2-undecenoic acid, ethyl ester, while generally less reactive than the C2-C3 double bond, can undergo functionalization, particularly through radical-mediated processes. For a related compound, ethyl undec-10-enoate, the terminal double bond is the primary site for such reactions. nih.govthegoodscentscompany.comsigmaaldrich.comperfumersapprentice.com
Radical addition reactions can be initiated at the terminal position of a long-chain alkene. For instance, radical-induced grafting can functionalize terminal alkenes on various surfaces. nrochemistry.com More broadly, radical difunctionalization and trifunctionalization reactions provide pathways to introduce multiple functional groups across an alkene. wikipedia.orgwikipedia.org These reactions often involve the generation of a radical species that adds to the terminal double bond, followed by further transformations.
While direct selective functionalization of the terminal methyl group of (2E)-2-undecenoic acid, ethyl ester is challenging, modification of the chain can be achieved by starting from a precursor with a functional group at the terminus, such as ethyl 10-undecenoate.
Synthesis of Hybrid Molecules for Research Purposes
The structural features of (2E)-2-undecenoic acid, ethyl ester make it a potential building block for the synthesis of more complex hybrid molecules with potential biological activity. Long-chain esters and their derivatives are known to be components of various bioactive natural products.
For instance, derivatives of undecenoic acid have been used to synthesize novel epithio compounds that show potential as multifunctional additives in lubricants. nih.gov Furthermore, long-chain aliphatic acid esters are synthesized for their applications in fragrances and as intermediates in the production of other fine chemicals. nih.gov
The synthesis of hybrid molecules often involves coupling the ester with other bioactive scaffolds. For example, multicomponent reactions can be employed to generate complex molecular architectures. mdpi.com The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, such as amino acids or heterocyclic fragments, to create hybrid structures for biological evaluation. mdpi.com The development of bioactive materials for applications like bone regeneration has utilized biodegradable poly(ester amide)s, highlighting the utility of ester and amide linkages in creating functional biomaterials. chemmethod.com
Mechanistic Investigations of Synthesis Pathways
The predominant methods for the synthesis of (2E)-2-undecenoic acid, ethyl ester are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, both of which have been the subject of extensive mechanistic studies to understand the origin of their high (E)-stereoselectivity.
The Wittig reaction involves the reaction of an aldehyde (nonanal in this case) with a stabilized phosphorus ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane. udel.eduwikipedia.orgchegg.comchegg.comyoutube.com Stabilized ylides, those bearing an electron-withdrawing group like an ester, generally lead to the formation of (E)-alkenes. udel.eduwikipedia.org The mechanism is thought to proceed through the formation of an oxaphosphetane intermediate. wikipedia.org For stabilized ylides, the initial addition of the ylide to the aldehyde is reversible, allowing for equilibration to the more thermodynamically stable anti-betaine-like transition state, which then collapses to form the (E)-alkene and triphenylphosphine (B44618) oxide.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion, typically generated by treating a phosphonate ester like triethyl phosphonoacetate with a base. nrochemistry.comwikipedia.orgmdpi.comresearchgate.netorganic-chemistry.org The HWE reaction is renowned for its high (E)-selectivity when reacting with aldehydes. nrochemistry.comwikipedia.org
Mechanistic studies, including computational investigations, have shed light on the factors controlling this stereoselectivity. acs.orgnih.govresearchgate.net The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming diastereomeric intermediates that lead to an oxaphosphetane. nrochemistry.comnih.gov The formation of the oxaphosphetane is often the rate-determining step. nih.gov The transition state leading to the (E)-alkene is generally lower in energy than the one leading to the (Z)-alkene, thus favoring the formation of the trans product. nih.gov Factors such as the nature of the base, solvent, and temperature can influence the stereochemical outcome. wikipedia.orgresearchgate.net The use of lithium salts, for example, is known to enhance (E)-selectivity. wikipedia.org
Scheme 3: General Horner-Wadsworth-Emmons Reaction for the Synthesis of (2E)-ethyl undec-2-enoate.
The table below summarizes the key olefination reactions for the synthesis of (2E)-2-undecenoic acid, ethyl ester.
| Reaction Name | Aldehyde Reactant | Phosphorus Reagent | Key Features |
| Wittig Reaction | Nonanal | (Ethoxycarbonylmethylene)triphenylphosphorane | Utilizes a stabilized phosphorus ylide; generally provides high (E)-selectivity. udel.eduwikipedia.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Nonanal | Triethyl phosphonoacetate | Employs a phosphonate carbanion; known for excellent (E)-stereoselectivity and easier purification. nrochemistry.comwikipedia.orgwikipedia.orgenamine.net |
Occurrence and Bioproduction in Research Contexts
Identification in Natural Extracts and Metabolomes
The search for novel bioactive compounds often involves the detailed analysis of complex mixtures from natural sources. While a wide array of fatty acid esters have been identified in plants and microbial systems, the specific detection of (2E)-2-Undecenoic acid, ethyl ester, remains elusive in many common sources.
Comprehensive analyses of the volatile and non-volatile components of plant materials such as prickly pear (Opuntia ficus-indica) and mango (Mangifera indica) have been conducted to understand their flavor profiles, chemical compositions, and potential bioactivities.
Studies on various cultivars of Opuntia ficus-indica have identified a rich and diverse profile of volatile organic compounds (VOCs). The composition varies significantly depending on the variety and part of the fruit (pulp, peel, or seeds). The most abundant classes of compounds are typically alcohols, esters, terpenes, and aldehydes. researchgate.netmdpi.com For instance, the yellow pulp variety is noted to be rich in fatty acids and their derivatives, while hydrocarbons are more dominant in the red seeds. researchgate.net GC-MS analyses of Sicilian prickly pear have identified compounds like 1-hexanol, 2-hexen-1-ol, and various esters, but did not specifically list (2E)-2-Undecenoic acid, ethyl ester. researchgate.net Similarly, detailed profiling of Moroccan Opuntia ficus-indica varieties primarily highlights compounds such as 2-hexanal and n-hexanol as major flavor contributors. doaj.orgresearchgate.net
| Plant Source | Predominant Compound Classes | Key Example Compounds | Reference |
|---|---|---|---|
| Opuntia ficus-indica (Prickly Pear) | Alcohols, Esters, Terpenes, Aldehydes, Fatty Acid Derivatives | 1-Hexanol, 2-Hexen-1-ol, Germacrene D, n-Tetradecane | researchgate.netmdpi.comsci-hub.se |
| Mangifera indica (Mango) | Terpene Hydrocarbons, Esters, Fatty Acids | δ-3-Carene, Limonene, Terpinolene, Germacrene D | nih.govscielo.org.cospkx.net.cn |
Microbial fermentation is a well-established method for producing a vast array of chemical compounds. While direct reports on the fermentative production of (2E)-2-Undecenoic acid, ethyl ester, are scarce, research on related molecules provides a strong basis for its potential biosynthesis. Engineered strains of Escherichia coli have been successfully used to biocatalytically convert decanoic acid into its α,β-unsaturated counterpart, trans-2-decenoic acid. researchgate.net Notably, the corresponding ethyl ester, trans-2-decenoic acid ethyl ester, has been investigated for its biological activities. researchgate.net This demonstrates the microbial capacity to produce C10 unsaturated acids, suggesting that the production of a C11 analogue like 2-undecenoic acid is plausible.
Furthermore, the yeast Saccharomyces cerevisiae, a workhorse in industrial fermentation, is known to produce a variety of ethyl esters of medium-chain fatty acids, such as ethyl hexanoate, ethyl octanoate, and ethyl decanoate. researchgate.net The formation of these esters is influenced by fermentation conditions, including temperature and the availability of unsaturated fatty acid precursors. researchgate.net Although the efficiency of excretion decreases as the carbon chain length increases, the fundamental enzymatic machinery for synthesizing and exporting such esters is present. researchgate.net
A clear and significant relationship exists between (2E)-2-Undecenoic acid, ethyl ester, and the bio-based chemical industry, particularly concerning derivatives of castor oil. Castor oil is the primary natural source of ricinoleic acid, which can be converted via pyrolysis into 10-undecenoic acid (also known as undecylenic acid) and heptanal. wikipedia.org
10-Undecenoic acid is a valuable bifunctional molecule, possessing both a terminal double bond and a carboxylic acid group. wikipedia.org This structure makes it a key precursor in the synthesis of polymers like Nylon-11, as well as fragrances and pharmaceuticals. wikipedia.org (2E)-2-Undecenoic acid is a positional isomer of 10-undecenoic acid, differing only in the location of the double bond. The ethyl ester is then a simple derivative. Research in bio-based materials often involves the enzymatic modification of these castor oil derivatives. For instance, lipases have been used to catalyze the esterification of 10-undecenoic acid to produce various esters, demonstrating a viable route for synthesizing such compounds from renewable feedstocks. nih.gov
Biosynthetic Pathways and Precursor Studies
Understanding the enzymatic routes to α,β-unsaturated esters is crucial for developing targeted bioproduction strategies. While a specific pathway dedicated to (2E)-2-Undecenoic acid, ethyl ester, is not fully elucidated, related metabolic processes in biological systems offer significant insights.
The formation of a double bond at the α,β-position (C2-C3) of a fatty acid is a fundamental step in the fatty acid β-oxidation pathway. In this metabolic cycle, an acyl-CoA dehydrogenase enzyme catalyzes the oxidation of an acyl-CoA ester to a trans-Δ²-enoyl-CoA. This intermediate has the precise (2E) configuration found in the target molecule. This reaction is a common and well-understood biological process for introducing unsaturation adjacent to a carbonyl group in fatty acid metabolism. nih.gov
Although β-oxidation is a catabolic pathway, its individual enzymatic steps can be harnessed for synthetic purposes in metabolic engineering. The resulting trans-Δ²-enoyl-CoA could theoretically be converted to the corresponding ethyl ester through the action of an alcohol O-acyltransferase, which would substitute the CoA group with ethanol (B145695).
Biotransformation studies provide a powerful tool for creating novel compounds from existing precursors using isolated enzymes or whole-cell systems. Lipases are particularly prominent in this field due to their ability to catalyze esterification, transesterification, and hydrolysis reactions, often with high selectivity. nih.gov
Research has demonstrated the successful use of lipases, such as that from Candida antarctica, for the synthesis of various fatty acid esters. nih.gov These enzymes can be used to attach fatty acids, including unsaturated ones like 10-undecenoic acid, to different alcohol moieties, including ethanol. nih.gov Moreover, enzymes such as fatty acid hydratases are capable of adding water across double bonds in an enantioselective manner, showcasing the enzymatic toolkit available for modifying unsaturated fatty acid chains. medchemexpress.com Such biotransformation approaches represent a promising avenue for the synthesis of specific unsaturated fatty acid esters like (2E)-2-Undecenoic acid, ethyl ester, from related precursors.
| Enzyme Class | Reaction Type | Example Substrate/Product | Relevance | Reference |
|---|---|---|---|---|
| Lipase (B570770) (e.g., from Candida antarctica) | Esterification / Transesterification | 10-Undecenoic acid + Alcohol → Undecenoate Ester | Synthesis of fatty acid esters from acid/alcohol precursors. | nih.gov |
| Acyl-CoA Dehydrogenase | Dehydrogenation (Oxidation) | Acyl-CoA → trans-Δ²-Enoyl-CoA | Formation of the core (2E)-alkenoate structure. | nih.gov |
| Fatty Acid Hydratase | Hydration | Unsaturated Fatty Acid → Hydroxy Fatty Acid | Demonstrates enzymatic modification of double bonds in fatty acids. | medchemexpress.com |
Advanced Analytical Techniques for Research Characterization
Spectroscopic Characterization
Spectroscopic methods are indispensable for determining the molecular structure of (2E)-2-Undecenoic acid, ethyl ester by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural analysis of organic molecules in solution. blogspot.com For simple organic compounds, one-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide significant structural information. blogspot.com
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For an α,β-unsaturated ester like ethyl (2E)-2-undecenoate, the spectrum would show characteristic signals for the ethyl group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), the vinylic protons of the double bond (two doublets of doublets or multiplets), the α-protons to the double bond, the aliphatic chain protons, and the terminal methyl group of the undecenoate chain. weebly.com The coupling constants between the vinylic protons are indicative of the (E)- or trans-configuration of the double bond.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for ethyl (2E)-2-undecenoate would display distinct signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the C=C double bond, the carbons of the ethyl group, and the carbons of the long alkyl chain. weebly.com The chemical shift range for ¹³C nuclei is typically 0-220 ppm. weebly.com
2D NMR: For more complex molecules where 1D spectra can be crowded, two-dimensional (2D) NMR techniques such as COSY and HSQC/HETCOR are used. blogspot.com
COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. For instance, it would confirm the coupling between the -OCH₂- and -CH₃ protons of the ethyl group and trace the connectivity along the undecenoate backbone. blogspot.com
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms. blogspot.com This allows for the unambiguous assignment of each carbon signal to its attached proton(s), confirming the positions of the ester, the double bond, and the alkyl chain. blogspot.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl (2E)-2-undecenoate in CDCl₃ Predicted values are based on analogous data for similar α,β-unsaturated ethyl esters like ethyl (E)-2-butenoate, ethyl (E)-hex-2-enoate, and ethyl (2E)-2-decenoate. weebly.comnih.govchemicalbook.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃ -CH₂-O- | ~1.28 (t) | ~14.2 |
| CH₃-CH₂ -O- | ~4.19 (q) | ~60.3 |
| -C(=O)- | - | ~166.5 |
| -C(=O)-CH =CH- | ~5.82 (dt) | ~121.0 |
| -C(=O)-CH=CH - | ~6.95 (dt) | ~149.0 |
| =CH-CH₂ - | ~2.21 (q) | ~32.0 |
| -(CH₂)₆- | ~1.2-1.4 (m) | ~22-30 |
| -CH₃ (terminal) | ~0.88 (t) | ~14.0 |
t = triplet, q = quartet, dt = doublet of triplets, m = multiplet
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. nist.gov
GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer, typically using electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For ethyl (2E)-2-undecenoate (molecular weight: 212.33 g/mol ), characteristic fragments would likely include the molecular ion peak [M]⁺ at m/z 212, loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 167, and loss of the ethyl group (-CH₂CH₃) resulting in a fragment at m/z 183. Another common fragmentation for esters is the McLafferty rearrangement, which would produce a characteristic ion. The NIST Mass Spectrometry Data Center compiles extensive libraries of such spectra. nist.govnist.gov
ESI-MS (Electrospray Ionization-Mass Spectrometry): ESI is a soft ionization technique often coupled with High-Performance Liquid Chromatography (HPLC). sielc.com It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. sielc.com This is particularly useful for confirming the molecular weight of the compound. For ethyl (2E)-2-undecenoate, ESI-MS would be expected to show a prominent ion at m/z 213.34 [M+H]⁺ or 235.32 [M+Na]⁺.
Table 2: Key Mass Spectral Data for Ethyl (2E)-2-undecenoate (C₁₃H₂₄O₂)
| Ion Type | Technique | Predicted m/z | Description |
| Molecular Ion [M]⁺ | GC-MS (EI) | 212 | Mass of the intact molecule. |
| [M-C₂H₅]⁺ | GC-MS (EI) | 183 | Loss of the ethyl group. |
| [M-OC₂H₅]⁺ | GC-MS (EI) | 167 | Loss of the ethoxy group. |
| Protonated Molecule [M+H]⁺ | ESI-MS | 213 | Confirmation of molecular weight. sielc.com |
| Sodium Adduct [M+Na]⁺ | ESI-MS | 235 | Confirmation of molecular weight. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of ethyl (2E)-2-undecenoate would show characteristic absorption bands confirming its identity as an α,β-unsaturated ester.
The most prominent absorption is the strong C=O (carbonyl) stretching vibration of the ester group, which appears at a slightly lower wavenumber (~1720-1725 cm⁻¹) compared to saturated esters due to conjugation with the C=C double bond. docbrown.info Other key absorptions include the C=C stretching vibration (~1650 cm⁻¹), the C-O stretching vibrations of the ester group (~1170-1250 cm⁻¹), and the C-H stretching vibrations of the alkyl and vinyl groups (~2850-3000 cm⁻¹). docbrown.inforesearchgate.net The presence of a band around 980 cm⁻¹ for the C-H out-of-plane bending vibration is characteristic of a trans-disubstituted (E) alkene. The absence of a broad O-H band around 3300 cm⁻¹ distinguishes the ester from its corresponding carboxylic acid. docbrown.info
Table 3: Characteristic IR Absorption Bands for Ethyl (2E)-2-undecenoate Data is representative and based on spectra of similar compounds. docbrown.infonih.gov
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1720 | C=O stretch | α,β-Unsaturated Ester |
| ~1650 | C=C stretch | Alkene |
| ~1465 | C-H bend | Alkyl |
| ~1250 & ~1170 | C-O stretch | Ester |
| ~980 | C-H out-of-plane bend | (E)-disubstituted alkene |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating (2E)-2-Undecenoic acid, ethyl ester from complex mixtures and for determining its purity.
Gas Chromatography (GC): GC is a standard method for analyzing volatile compounds like ethyl (2E)-2-undecenoate. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The purity of commercial samples is often reported based on GC analysis, with purities typically exceeding 96-98%. thegoodscentscompany.comthegoodscentscompany.com By comparing the retention time of a peak in a sample to that of a known standard, the compound can be identified and quantified.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase. For ethyl (2E)-2-undecenoate, a reverse-phase (RP) HPLC method would typically be used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com HPLC is suitable for purity assessment and can be scaled up for preparative separation to isolate the compound from a reaction mixture. sielc.com
For the analysis of highly complex biological or environmental samples, comprehensive two-dimensional gas chromatography (GC × GC) coupled to a mass spectrometer offers significantly enhanced separation power and sensitivity. nih.govnih.gov In GC × GC, effluent from a primary GC column is passed through a second, shorter column with a different stationary phase. nih.gov This two-dimensional separation spreads the components of a mixture across a 2D plane, resolving compounds that would otherwise co-elute in a single-column separation. nih.gov When coupled with a fast-acquiring mass spectrometer like a time-of-flight (TOF) detector, GC × GC-MS allows for the detailed characterization and identification of hundreds or thousands of compounds in a single run, making it a powerful tool for metabolomics or the analysis of complex lipid matrices where esters like ethyl (2E)-2-undecenoate might be present. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
While the (2E)- configuration specifies the geometry at the double bond, chirality in derivatives of 2-undecenoic acid could arise from substitution at other positions in the molecule. Should a chiral center be present, the determination of the enantiomeric excess (ee), which measures the purity of a sample in terms of one enantiomer over the other, becomes critical. wikipedia.orgheraldopenaccess.us Chiral chromatography is the primary technique for separating enantiomers, which are mirror-image stereoisomers with identical physical properties in an achiral environment. gcms.czlibretexts.org
Two principal strategies are employed in the chiral separation of such compounds by chromatography:
Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.org For gas chromatography, CSPs often consist of derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.cz For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of various carboxylic acids and their esters. nih.govresearchgate.net The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the separation. nih.gov
Indirect Separation: This approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. aocs.orgresearchgate.net For instance, if analyzing the parent acid, it could be reacted with an enantiomerically pure alcohol (e.g., (R)-(-)-2-butanol) to form diastereomeric esters. The resulting mixture is then analyzed by conventional GC or HPLC. The relative peak areas of the separated diastereomers correspond directly to the ratio of the original enantiomers. aocs.org
The enantiomeric excess is calculated from the areas of the two enantiomer peaks (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100. chemistrysteps.comyoutube.com
Table 1: Examples of Chiral Stationary Phases and Conditions for the Separation of Chiral Acids and Esters
| Analyte Type | Chromatographic Mode | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection | Reference |
|---|---|---|---|---|---|
| Unsaturated Hydroperoxy Fatty Acids | HPLC | Reprosil Chiral-NR | Hexane with isopropanol or methanol (B129727) modifier | UV, MS/MS | nih.gov |
| Ethyl 3,5-dihydroxy-6-benzyloxy hexanoate | Reverse-Phase HPLC | OD-RH (Cellulose-based) | Gradient elution | - | nih.gov |
| 2-Aryloxycarboxylic Acids | Normal-Phase HPLC | Chiralcel OD-H, Chiralpack AD | Hexane/Isopropanol/Trifluoroacetic acid | - | researchgate.net |
| Chiral Esters (e.g., ethyl-2-methylbutyrate) | Gas Chromatography | Derivatized β-cyclodextrin | Helium | MS | gcms.cz |
| Triacylglycerols | HPLC | Astec Cyclobond I 2000 DMP | Hexane/Isopropanol/Acetonitrile gradient | MS | researchgate.net |
Sample Preparation and Derivatization for Analytical Studies
Effective sample preparation is a prerequisite for accurate and reproducible analysis. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. epa.gov For a volatile compound like (2E)-2-Undecenoic acid, ethyl ester, found in complex matrices such as food or biological samples, headspace (HS) and solid-phase microextraction (SPME) are highly effective, solvent-free preparation techniques. laimburg.itnih.gov
Extraction Techniques:
Headspace-Solid Phase Microextraction (HS-SPME): This is a widely used method for analyzing volatile and semi-volatile organic compounds. laimburg.it A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. laimburg.itnih.gov The efficiency of the extraction depends on factors such as the fiber coating, extraction time, and temperature. nih.gov
Table 2: Typical HS-SPME Parameters for Volatile Ester Analysis
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Fiber Coating | Polydimethylsiloxane (PDMS) | Non-polar coating suitable for adsorbing esters and other non-polar volatiles. | laimburg.it |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Mixed-phase coating for a broader range of volatiles with varying polarities. | nih.gov | |
| Extraction Temperature | 40-60 °C | Increases the vapor pressure of the analyte, facilitating its transfer to the headspace. nih.govmdpi.com | nih.govmdpi.com |
| Extraction Time | 15-45 minutes | Allows for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. | laimburg.itmdpi.com |
| Agitation | Recommended | Speeds up the equilibration process by refreshing the sample surface exposed to the headspace. | mdpi.com |
Derivatization Strategies: Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more amenable to a given analytical method. researchgate.net For (2E)-2-Undecenoic acid, ethyl ester, derivatization can be relevant in several contexts:
Formation for Analysis: The most common application of derivatization in this context is not on the ester itself, but on its parent carboxylic acid. Fatty acids are often converted to their more volatile and less polar ester counterparts (such as methyl or ethyl esters) prior to GC analysis. sigmaaldrich.comnih.gov This is achieved through esterification, commonly using an alcohol (e.g., ethanol) in the presence of an acid catalyst like boron trichloride (B1173362) (BCl₃). sigmaaldrich.com This process reduces the polarity and potential for hydrogen bonding associated with the free carboxyl group, resulting in improved peak shape and thermal stability during GC analysis. researchgate.netsigmaaldrich.com
Enhancement of Detection: For HPLC analysis, if the analyte lacks a strong chromophore for UV detection, it can be derivatized to attach a UV-absorbing or fluorescent tag. jfda-online.com
Indirect Chiral Analysis: As previously mentioned, derivatization with a chiral reagent is a key strategy for determining enantiomeric excess on achiral columns. libretexts.org
Table 3: Derivatization Reactions Relevant to the Analysis of Fatty Acids and Esters
| Reaction Type | Reagent(s) | Analyte Functional Group | Purpose | Resulting Derivative | Reference |
|---|---|---|---|---|---|
| Esterification | Ethanol, Boron Trichloride (BCl₃) catalyst | Carboxylic Acid | Increase volatility and thermal stability for GC analysis. | Ethyl Ester | sigmaaldrich.com |
| Transesterification | Methanol, Sodium Methoxide | Ester | Convert one type of ester to another (e.g., ethyl to methyl). | Methyl Ester | aocs.orggerli.com |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Carboxylic Acid | Increase volatility, protect active hydrogens. | Trimethylsilyl (TMS) Ether/Ester | sigmaaldrich.com |
| Diastereomer Formation | (R)-(-)-2-Butanol, DCC/DMAP | Carboxylic Acid | Enable chiral separation on an achiral column. | Diastereomeric Ester | libretexts.orgaocs.org |
Table 4: Compound Names
| Common Name | IUPAC Name / Formula |
|---|---|
| (2E)-2-Undecenoic acid, ethyl ester | Ethyl (2E)-undec-2-enoate |
| Acetonitrile | CH₃CN |
| Amylose | (C₆H₁₀O₅)n |
| Boron trichloride | BCl₃ |
| (R)-(-)-2-Butanol | (2R)-butan-2-ol |
| Cellulose | (C₆H₁₀O₅)n |
| Ethanol | C₂H₅OH |
| Ethyl Chloroformate | C₃H₅ClO₂ |
| Hexane | C₆H₁₄ |
| Isopropanol | Propan-2-ol |
| Methanol | CH₃OH |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | C₈H₁₈F₃NOSi₂ |
| Polydimethylsiloxane (PDMS) | (C₂H₆OSi)n |
| Sodium methoxide | CH₃ONa |
| Trifluoroacetic acid | C₂HF₃O₂ |
Biological Activities and Mechanistic Research Excluding Clinical Human Trials and Safety
Investigation of Cellular and Molecular Interactions
The mechanisms by which (2E)-2-Undecenoic acid, ethyl ester and related undecenoic acid compounds exert their biological effects are multifaceted, involving interactions with cellular structures and modulation of the cellular environment.
Research suggests that the lipophilic nature of undecenoic acid and its derivatives allows them to interact with and cross the plasma membranes of microorganisms. nih.gov This interaction is thought to decrease hydrophobic lipid-lipid and lipid-protein interactions within the membrane, leading to a reduction in surface tension. nih.gov This "surfactant-like" quality may disrupt membrane integrity and function. nih.gov Specifically, undecenoic acid has been shown to interfere with the cell membrane of fungi, a key aspect of its antifungal action. patsnap.comamazonaws.com This disruption can lead to a crumpled and atrophic appearance of the cell surface, as observed in studies on Candida albicans. researchgate.netnih.gov
Undecenoic acid has been found to inhibit certain enzymes crucial for microbial survival. One of the primary targets is the enzyme enoyl-coenzyme A reductase, which is essential for the synthesis of fatty acids required for building and maintaining the cell membrane. patsnap.com By inhibiting this enzyme, undecenoic acid effectively halts fungal growth and proliferation. patsnap.com Furthermore, undecenoic acid treatment has been shown to decrease the transcription of hydrolytic enzymes in C. albicans, such as secreted aspartic protease, lipase (B570770), and phospholipase, which are important for its virulence. researchgate.netnih.gov
Undecenoic acid can alter the pH of its surrounding environment, making it less favorable for fungal growth. patsnap.com It is proposed that undecenoic acid can carry protons across the plasma membrane, thereby altering the cytoplasmic pH of the microorganism. drugbank.com This disruption of pH homeostasis can interfere with essential cellular processes. For instance, in Streptococcus mutans, the ability to maintain a tolerable internal pH is crucial for its survival in acidic environments created during caries development. nih.gov By upsetting this acid tolerance, undecenoic acid can inhibit the growth of such organisms. nih.gov The antifungal effects of undecylenate salts are noted to be more sensitive to pH changes compared to the free fatty acid form. altmedrev.com
Research on Antimicrobial Activities in In Vitro Models (non-clinical)
In vitro studies have demonstrated the efficacy of (2E)-2-Undecenoic acid, ethyl ester and its parent compound against a variety of fungal and bacterial strains.
Undecenoic acid and its esters have shown significant antifungal activity against various fungal species. Studies have demonstrated its effectiveness against dermatophytes like Trichophyton rubrum and yeasts such as Candida species. patsnap.comresearchgate.net Specifically, undecylenic acid has been shown to inhibit the biofilm formation of Candida albicans at concentrations above 3 mM and completely abolish the transition from yeast to the more virulent filamentous form at concentrations above 4 mM. researchgate.netnih.gov The antifungal activity is linked to the disruption of the fungal cell wall and membrane permeability. amazonaws.com Research on various 10-undecylenic esters confirmed high antifungal activity, with isoamyl-10-undecylenate showing the most pronounced effect. researchgate.net
Table 1: In Vitro Antifungal Activity of Undecylenic Acid against Candida albicans
| Concentration | Effect on Candida albicans | Reference |
|---|---|---|
| > 3 mM | Effective inhibition of biofilm formation | researchgate.netnih.gov |
The antibacterial activity of undecenoic acid and its esters has also been investigated. While some studies suggest that the antibacterial activity of 10-undecylenic esters is generally insignificant, certain derivatives have shown some efficacy. researchgate.net For example, isoamyl-10-undecylenate and t-butyl-10-undecylenate displayed activity against both Gram-positive and Gram-negative bacteria. researchgate.net In contrast, isobutyl-10-undecylenate and n-butyl-10-undecylenate were found to be effective only against the tested Gram-positive bacteria. researchgate.net Other related fatty acids, such as undecanoic acid, have been shown to inhibit persister cell formation in Escherichia coli. koreascience.kr A study on undec-10-enehydrazide derivatives also reported in vitro activity against selected pathogenic microbial strains. researchgate.net
Table 2: In Vitro Antibacterial Activity of 10-Undecylenic Esters
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| iso-Amyl-10-undecylenate | Active | Active | researchgate.net |
| t-Butyl-10-undecylenate | Active | Active | researchgate.net |
| iso-Butyl-10-undecylenate | Active | Inactive | researchgate.net |
Biological and Mechanistic Insights into (2E)-2-Undecenoic Acid, Ethyl Ester
This article explores the documented biological activities and mechanistic studies related to the chemical compound (2E)-2-Undecenoic acid, ethyl ester. The content is focused on non-clinical research, detailing its antimicrobial, antioxidant, and cytotoxic properties, as well as its role in chemical ecology.
Applications As a Chemical Building Block and Research Tool
Precursor in Organic Synthesis for Complex Molecules
(2E)-2-Undecenoic acid, ethyl ester, is a recognized building block in organic synthesis, providing a carbon backbone that can be elaborated into more complex structures. Its utility is demonstrated in the synthesis of various organic compounds where the undecenoate chain is a key structural element. For instance, related undecenoic acid derivatives are employed in the multi-step synthesis of macroheterocycles, showcasing the role of the C11 chain in forming large ring structures. researchgate.net The double bond and ester functionalities allow for a variety of reactions, including additions, reductions, and cyclizations, making it a strategic precursor for creating intricate molecules.
Monomer and Synthon in Polymer Science Research
In the field of polymer science, undecenoic acid and its esters are valuable as bio-based monomers for creating novel polymers. nih.gov While Nylon 11 is famously produced from 11-aminoundecanoic acid, which is derived from castor oil, research explores the use of related undecenoic acid esters in forming new polymers. wikipedia.orgwikipedia.org For example, a diene ester monomer, 2-(10-undecenoyloxy)ethyl methacrylate (B99206) (MHU), was synthesized from 10-undecenoic acid and subsequently used in thiol-ene polymerization to create new renewable polymers. researchgate.netfigshare.com These studies highlight the potential of undecenoic acid esters as synthons to develop polymers with unique properties, such as poly(thioether-ester) nanoparticles. researchgate.net The ability to derive these monomers from renewable sources like castor oil makes them an attractive area of research for sustainable polymer chemistry. nih.govgoogle.com
Use in Fragrance and Flavor Research (non-commercial, focusing on mechanistic understanding)
While many simple esters are used commercially as flavor and fragrance agents, academic and industrial research often investigates compounds like (2E)-2-Undecenoic acid, ethyl ester, to understand the relationship between chemical structure and sensory perception. This non-commercial research focuses on the mechanistic aspects of olfaction and taste. For example, studies on related unsaturated esters, such as ethyl (E)-2-decenoate, describe their contribution to fruity and citrus notes, which helps researchers understand how the position and geometry of the double bond influence aroma profiles. thegoodscentscompany.com Research on various α,β-unsaturated esters helps in mapping the olfactory receptors and understanding how subtle changes in the molecule's carbon chain length or ester group can lead to different scent perceptions, from fruity and waxy to green and floral. thegoodscentscompany.comthegoodscentscompany.com
Development of Chemical Probes for Biological Pathway Exploration
The reactive nature of α,β-unsaturated esters makes them suitable scaffolds for the development of chemical probes to explore biological pathways. nih.gov Chemical probes are small molecules used to study and manipulate biological systems. eubopen.org While direct application of (2E)-2-Undecenoic acid, ethyl ester as a probe is not widely documented, its structural motif is relevant. For example, derivatives of undecenoic acid have been synthesized and conjugated with amino acids to evaluate their biological activities, such as anticancer properties. pharmacyjournal.in The α,β-unsaturated carbonyl group can act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues like cysteine in proteins. This reactivity is a key feature in the design of covalent inhibitors and activity-based probes for studying enzyme function and drug-target interactions. nih.gov
Intermediate in the Synthesis of Specialty Chemicals for Research
(2E)-2-Undecenoic acid, ethyl ester, functions as a valuable intermediate in the synthesis of a variety of specialty chemicals used for research purposes. epa.gov Its structure allows for its conversion into other useful compounds. For instance, the reduction of the double bond in related undecenoate esters can yield saturated esters like ethyl undecanoate, a compound used in further synthetic applications. chemicalbook.com Furthermore, its ester functionality can be modified through reactions like transesterification to create different esters or other derivatives needed for specific research applications. nih.gov Companies that supply research chemicals often list it as a building block, indicating its role as a starting point for synthesizing more complex or specialized molecules for various research and development projects. thegoodscentscompany.comthegoodscentscompany.com
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformation Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of "(2E)-2-Undecenoic acid, ethyl ester." The presence of a long alkyl chain and a rigid α,β-unsaturated ester moiety suggests a molecule with distinct flexible and rigid regions.
The conformational landscape of α,β-unsaturated esters is influenced by rotation around the C-C and C-O single bonds. For simpler α,β-unsaturated aldehydes, the s-trans conformation is generally more stable than the s-cis conformation due to reduced steric hindrance. scilit.com This preference for the s-trans conformation is also expected in "(2E)-2-Undecenoic acid, ethyl ester," where the bulky undecyl group would sterically disfavor the s-cis arrangement. The planarity of the conjugated system (C=C-C=O) is a key feature, leading to greater molecular stability through electron delocalization. scilit.com
Conformational analysis of medium-sized rings, such as cycloundecanone, has been successfully performed using a combination of rotational spectroscopy and computational calculations, revealing multiple stable conformers. researchgate.net While "(2E)-2-Undecenoic acid, ethyl ester" is an open-chain molecule, the principles of identifying low-energy conformers through computational methods like CREST (Conformer-Rotamer Ensemble Sampling Tool) followed by optimization with Density Functional Theory (DFT) are applicable. researchgate.net Such an analysis for "(2E)-2-Undecenoic acid, ethyl ester" would likely reveal a family of low-energy structures where the ester group remains planar and in the s-trans conformation, while the long alkyl chain adopts various folded and extended conformations.
A computational study on the conformations of dopamine (B1211576) and its derivatives highlighted the importance of identifying stable rotamers to understand biological activity. mdpi.com Similarly, for a molecule like "(2E)-2-Undecenoic acid, ethyl ester," which may have biological relevance, understanding its preferred conformations is crucial.
Table 1: Predicted Stable Conformations of (2E)-2-Undecenoic acid, ethyl ester based on Analogous Systems
| Feature | Predicted Predominant Conformation | Rationale |
| Ester Group | s-trans | Lower steric hindrance compared to s-cis. scilit.com |
| Conjugated System | Planar | Maximizes π-electron delocalization for stability. scilit.com |
| Undecyl Chain | Multiple low-energy conformers | High flexibility of the long alkyl chain. researchgate.netnih.gov |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for elucidating the electronic structure of molecules like "(2E)-2-Undecenoic acid, ethyl ester." These calculations provide information on orbital energies, charge distribution, and reactivity indices.
The electronic structure of α,β-unsaturated carbonyl compounds is characterized by a conjugated π-system. rsc.org The electron-withdrawing nature of the ester group polarizes the C=C double bond, making the β-carbon (C4) electrophilic and susceptible to nucleophilic attack. researchgate.net DFT studies on various α,β-unsaturated esters have quantified this effect by calculating parameters such as electrostatic potential maps, frontier molecular orbital (FMO) energies (HOMO and LUMO), and local electrophilicity indices. nih.gov
For "(2E)-2-Undecenoic acid, ethyl ester," the Highest Occupied Molecular Orbital (HOMO) would be expected to be localized primarily on the C=C double bond, while the Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the conjugated C=C-C=O system, with a significant coefficient on the β-carbon. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
A DFT study on fatty amides derived from olive oil showed that the ability to accept electrons is a prerequisite for their antibacterial activity, a feature that can be assessed through quantum chemical calculations. researchgate.netnih.gov Similar calculations for "(2E)-2-Undecenoic acid, ethyl ester" could provide insights into its potential biological activities.
The long alkyl chain is electronically quite different from the conjugated ester part. It is a non-polar, electron-donating group, although its electronic effect on the conjugated system is likely to be modest due to the separation by sp3-hybridized carbon atoms.
Table 2: Expected Electronic Properties of (2E)-2-Undecenoic acid, ethyl ester from Quantum Chemical Calculations
| Property | Expected Characteristics | Significance |
| HOMO | Localized on the C=C bond | Site of electrophilic attack |
| LUMO | Distributed over the C=C-C=O system, with a large coefficient on the β-carbon | Site of nucleophilic attack (e.g., Michael addition) |
| Electrostatic Potential | Negative potential around the carbonyl oxygen, positive potential on the β-carbon | Indicates regions of high and low electron density, guiding intermolecular interactions. |
| HOMO-LUMO Gap | Moderate | Determines the kinetic stability and reactivity of the molecule. |
Simulation of Intermolecular Interactions (e.g., Acid Dimers, Crystal Packing)
Simulations of intermolecular interactions are crucial for understanding the condensed-phase behavior of "(2E)-2-Undecenoic acid, ethyl ester," including its properties in liquids and solids.
While "(2E)-2-Undecenoic acid, ethyl ester" cannot form the hydrogen-bonded acid dimers characteristic of its corresponding carboxylic acid, trans-2-undecenoic acid, it can participate in other intermolecular interactions. researchgate.net In the liquid state, the dominant forces would be van der Waals interactions between the long alkyl chains and dipole-dipole interactions involving the ester groups. Molecular dynamics (MD) simulations of fatty acid methyl and ethyl esters (FAMEs and FAEEs) have been used to study these interactions and predict thermophysical properties like density and viscosity. nih.govnih.gov These simulations show that the long alkyl chains tend to align, leading to a degree of local order in the liquid phase. The presence of unsaturation affects the packing and mobility of the chains. researchgate.net
In the solid state, the crystal packing of "(2E)-2-Undecenoic acid, ethyl ester" would be governed by the need to efficiently pack the molecules to maximize van der Waals forces. Studies on the crystal structure of trans-2-undecenoic acid reveal that it packs in layers of acid dimers, with the polar headgroups and hydrophobic hydrocarbon chains segregated into distinct layers. researchgate.net The hydrocarbon chains adopt a nearly fully staggered conformation. researchgate.net While the ester does not form dimers, a similar layered structure with segregation of the polar ester groups and the non-polar alkyl chains is plausible for "(2E)-2-Undecenoic acid, ethyl ester." The long chains would likely be aligned in a parallel fashion to optimize packing.
A recent study used DFT to investigate the adsorption of long-chain fatty acid ethyl esters onto a surface, highlighting the role of hydrogen bonding and van der Waals forces in these interactions. nih.gov MD simulations of oleic acid and oleate (B1233923) mixtures have also provided detailed insights into the formation of bilayers and the role of hydrogen bonding with water. researchgate.net
Reaction Mechanism Elucidation using Computational Methods
Computational methods are widely used to elucidate the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally. For "(2E)-2-Undecenoic acid, ethyl ester," several reaction types are of interest.
Michael Addition: As an α,β-unsaturated ester, a characteristic reaction is the Michael or 1,4-conjugate addition. Computational studies on the Michael addition to α,β-unsaturated carbonyl compounds have explored the reaction mechanism in detail. researchgate.net These studies can determine the activation barriers for the addition of various nucleophiles to the β-carbon and can help in understanding the stereoselectivity of such reactions.
Hydrolysis: The hydrolysis of esters is a fundamental reaction. Computational studies on the hydrolysis of ethyl cinnamate, another α,β-unsaturated ester, have investigated the solvent effect and determined the number of water molecules involved in the transition state, providing insights into whether the mechanism is bimolecular or unimolecular. researchgate.netnih.govresearchgate.netmdpi.com
Other Reactions:
Hydroboration: A DFT study on the hydroboration of α,β-unsaturated carbonyl compounds found that the 1,4-hydroboration pathway is more favorable than the 1,2-hydroboration pathway. nih.gov
Esterification: Computational studies have been performed on the esterification of long-chain fatty acids like palmitic acid, providing quantitative explanations for the thermodynamic and kinetic characteristics of the reaction. researchgate.net
Thermal Decomposition: The thermal degradation of unsaturated polyester (B1180765) resins has been investigated computationally. rsc.orgnih.gov These studies suggest that decomposition often initiates with the homolytic cleavage of bonds near the ester group. rsc.org For a molecule like "(2E)-2-Undecenoic acid, ethyl ester," computational modeling could predict its thermal stability and decomposition products.
A computational study on the aminolysis of a β-hydroxy-α,β-unsaturated ester revealed a favorable pathway involving the formation of an α-oxo ketene (B1206846) intermediate. This demonstrates the power of computational chemistry to uncover complex reaction mechanisms.
Table 3: Computationally Studied Reaction Mechanisms Relevant to (2E)-2-Undecenoic acid, ethyl ester
| Reaction Type | Key Computational Insights from Analogous Systems | Reference |
| Michael Addition | Elucidation of transition states and stereoselectivity. | researchgate.net |
| Hydrolysis | Investigation of solvent effects and reaction molecularity. | researchgate.netnih.govresearchgate.netmdpi.com |
| Hydroboration | Favorability of 1,4- over 1,2-addition pathway. | nih.gov |
| Thermal Decomposition | Initiation via homolytic cleavage of bonds adjacent to the ester group. | rsc.orgnih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical manufacturing hinges on the development of sustainable and atom-efficient processes. rsc.orgresearchgate.net For (2E)-2-Undecenoic acid, ethyl ester, research is anticipated to move beyond traditional synthesis methods towards greener alternatives that minimize waste and energy consumption. jddhs.comwjarr.com Key areas of exploration include biocatalysis and the use of eco-friendly reaction media. researchgate.netjddhs.com
Enzymatic synthesis, utilizing lipases, offers a highly selective and efficient pathway that operates under mild conditions, reducing the formation of byproducts and energy costs associated with high-temperature chemical processes. nih.gov Another promising avenue is the implementation of heterogeneous catalysts, which can be easily recovered and recycled, aligning with the principles of green chemistry. jddhs.com Research into solvent-free reaction conditions or the use of green solvents like water or supercritical carbon dioxide could further diminish the environmental footprint of its production. wjarr.comnih.gov The alkoxycarbonylation of terminal alkenes using palladium catalysts in combination with benign oxidants like oxygen also presents a viable route for producing α,β-unsaturated esters under mild conditions. rsc.org
Table 1: Potential Sustainable Synthetic Strategies
| Synthetic Approach | Principle | Potential Advantages |
|---|---|---|
| Biocatalysis (Lipase-mediated) | Use of enzymes to catalyze esterification. nih.gov | High selectivity, mild reaction conditions (e.g., 60-80°C), lower energy use, reduced byproducts. nih.govmdpi.com |
| Heterogeneous Catalysis | Use of solid-phase catalysts that are easily separated from the reaction mixture. jddhs.com | Catalyst recyclability, reduced waste, potential for continuous flow processes. jddhs.com |
| Green Solvents/Solvent-Free | Replacing traditional organic solvents with water, supercritical CO₂, or eliminating solvents entirely. wjarr.com | Reduced toxicity, lower environmental impact, simplified purification. wjarr.comnih.gov |
| Palladium-Catalyzed Alkoxycarbonylation | Carbonylation of alkenes using a palladium catalyst and a benign oxidant. rsc.org | Atom economy, mild conditions (e.g., 60°C, 1 atm CO). rsc.org |
Exploration of Undiscovered Biological Activities through High-Throughput Screening in Research
High-throughput screening (HTS) is a powerful technology capable of rapidly assessing large libraries of chemical compounds for biological activity. technologynetworks.com This automated approach is essential for uncovering novel applications for molecules like (2E)-2-Undecenoic acid, ethyl ester. acs.org Given that α,β-unsaturated carbonyl compounds are known to possess biological activity, often acting as Michael acceptors that interact with biological nucleophiles like cysteine residues in proteins, HTS offers a pathway to identify new therapeutic or agrochemical uses. researchgate.net
Future research will likely involve screening this compound against a wide array of biological targets. researchgate.net This could include panels of pathogenic bacteria and fungi to explore its antimicrobial potential, various cell lines to detect anticancer or cytotoxic effects, and specific enzymes or receptors to identify targeted molecular interactions. researchgate.net Mass spectrometry-based HTS platforms, which offer speed, high resolution, and sensitivity, are particularly well-suited for screening fatty acid-producing or modifying strains, and similar principles can be applied to test the effects of exogenous esters. technologynetworks.comnih.gov
Table 2: Hypothetical High-Throughput Screening Workflow
| Step | Description | Objective |
|---|---|---|
| 1. Assay Development | Design of cell-based or biochemical assays sensitive to the compound's potential effects (e.g., cell viability, enzyme inhibition). | Create a robust and reproducible screening system. |
| 2. Library Screening | Automated testing of (2E)-2-Undecenoic acid, ethyl ester across a range of concentrations against the developed assays. | Identify "hits" or positive results indicating biological activity. |
| 3. Hit Confirmation & Validation | Re-testing of initial hits to eliminate false positives and confirm the activity. | Ensure the reliability of the screening data. |
| 4. Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine potency (e.g., IC₅₀ or EC₅₀ values). | Quantify the biological activity of the compound. |
| 5. Mechanism of Action Studies | Further biochemical and cellular experiments to understand how the compound exerts its effect. researchgate.net | Elucidate the molecular pathway targeted by the compound. |
Advanced Applications in Materials Science and Bio-Based Technologies
The demand for bio-based and biodegradable polymers is growing as industries seek sustainable alternatives to petroleum-derived plastics. nih.govnih.gov Fatty acid esters are valuable building blocks for these new materials. researchgate.net The chemical structure of (2E)-2-Undecenoic acid, ethyl ester, featuring both a long hydrocarbon chain and a reactive α,β-unsaturated system, makes it a promising candidate for polymer science. wikipedia.org
Future research is expected to focus on utilizing this compound as a monomer or a modifying agent in polymerization reactions. wikipedia.org The conjugated double bond is susceptible to polymerization, potentially leading to the creation of novel bio-based polymers with tailored properties. wikipedia.orgnih.gov It could also be explored as a bio-based plasticizer, an additive used to increase the flexibility and durability of brittle bioplastics like polylactic acid (PLA). researchgate.netgoogle.com Another area of interest is its potential use in the synthesis of bio-lubricants, where long-chain esters are valued for their physical properties. rsc.org The development of such applications contributes to a circular economy by utilizing renewable feedstocks for material production. nih.gov
Deeper Mechanistic Insights into Biological and Chemical Transformations
A fundamental understanding of how (2E)-2-Undecenoic acid, ethyl ester, behaves at a molecular level is crucial for predicting its utility and fate. The compound's reactivity is dominated by its α,β-unsaturated carbonyl group, which is electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org
Chemical Transformations: Future chemical research will likely continue to explore the rich reactivity of this structure. It is susceptible to conjugate additions, such as the Michael addition, where nucleophiles attack the β-carbon. wikipedia.org It can also participate as a dienophile in Diels-Alder reactions to form complex cyclic structures. wikipedia.org Furthermore, the double bond and the ester group can be selectively hydrogenated, offering pathways to other saturated or alcohol derivatives. wikipedia.org
Biological Transformations: In biological systems, the primary transformation is expected to be hydrolysis of the ester bond by lipase (B570770) or esterase enzymes, releasing ethanol (B145695) and (2E)-2-undecenoic acid. arcjournals.org The resulting unsaturated fatty acid can then enter metabolic pathways. nih.gov In many bacteria, unsaturated fatty acids can be synthesized through both oxygen-dependent and oxygen-independent pathways, and understanding how exogenous fatty acids are incorporated or degraded is key. nih.govnih.gov The degradation may proceed via β-oxidation, similar to other fatty acids. nih.gov
Table 3: Predicted Reaction Pathways
| Transformation Type | Reaction | Description |
|---|---|---|
| Chemical | Michael Addition | Nucleophilic attack at the β-carbon of the unsaturated system. wikipedia.org |
| Chemical | Diels-Alder Reaction | Acts as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. wikipedia.org |
| Chemical | Hydrogenation | Reduction of the carbon-carbon double bond and/or the carbonyl group. wikipedia.org |
| Biological | Ester Hydrolysis | Enzymatic cleavage by lipases/esterases to yield the corresponding carboxylic acid and alcohol. arcjournals.org |
| Biological | β-Oxidation | Metabolic breakdown of the resulting fatty acid chain to produce energy. nih.gov |
| Biological | Desaturation/Elongation | Potential modification of the fatty acid chain by microbial enzyme systems. nih.gov |
Environmental Fate and Transport Research in Ecosystems
Assessing the environmental impact of any chemical is critical for its sustainable use. researchgate.net Research into the environmental fate and transport of (2E)-2-Undecenoic acid, ethyl ester will focus on its persistence, degradation, mobility, and potential for bioaccumulation. researchgate.netoup.com
The molecule's long hydrocarbon chain suggests it will be hydrophobic, leading to a tendency to sorb to organic matter in soil and sediment. researchgate.net This sorption, often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), would reduce its mobility in groundwater. researchgate.netnih.gov Conversely, its ester linkage is susceptible to hydrolysis and biodegradation. arcjournals.orgresearchgate.net Studies on similar ester compounds have shown that the presence of unsaturation can increase the rate of anaerobic biodegradation in marine sediments. researchgate.net Future research will involve laboratory and field studies to quantify these parameters, using techniques like soil column chromatography and microbial degradation assays to build accurate environmental fate models. researchgate.netresearchgate.net
Table 4: Key Factors in Environmental Fate and Predicted Behavior
| Process | Governing Factors | Predicted Behavior for (2E)-2-Undecenoic acid, ethyl ester |
|---|---|---|
| Persistence | Resistance to degradation (biotic and abiotic). researchgate.net | Low to moderate. The ester bond is a point of weakness for biodegradation. arcjournals.orgresearchgate.net |
| Degradation | Biodegradation by microorganisms (hydrolysis, oxidation). arcjournals.org | Expected to be biodegradable. The ester linkage is readily hydrolyzed by microbial lipases. arcjournals.org The unsaturated bond may enhance anaerobic degradation. researchgate.net |
| Mobility/Sorption | Hydrophobicity, soil organic carbon content (Koc). researchgate.netnih.gov | Likely low mobility in soil and sediment due to sorption of its long alkyl chain to organic matter. researchgate.net |
| Bioaccumulation | Uptake into organisms faster than elimination. oup.com | Potential for some bioaccumulation due to hydrophobicity, but likely limited by metabolic breakdown (biodegradation). oup.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| (2E)-2-Undecenoic acid, ethyl ester |
| Acrolein |
| Acrylic acid |
| Acrylamide |
| Maleic acid |
| Mesityl oxide |
| Methyl acrylate |
| Polylactic acid (PLA) |
| Ethanol |
| (2E)-2-undecenoic acid |
| Cysteine |
| Water |
| Supercritical carbon dioxide |
| Oleic acid |
| Linoleic acid |
| Palmitic acid |
| Ricinoleic acid |
| Sebacic acid |
| 2-propenoic acid, 2-methyl-, butyl ester, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate |
| 2-(dimethylamino)ethyl methacrylate (B99206) |
| Sertraline |
| Sitagliptin |
| Atorvastatin |
| Oseltamivir phosphate (B84403) |
Q & A
Q. What are the optimal enzymatic synthesis methods for producing (2E)-ethyl 2-undecenoate?
The synthesis of (2E)-ethyl 2-undecenoate can be optimized via lipase-catalyzed acidolysis. For example, Novozym® 435 (immobilized Candida antarctica lipase B) has been used to esterify undecenoic acid with ethanol under controlled conditions. A central composite design (CCD) can model variables like substrate molar ratio, temperature, and enzyme loading to maximize yield . Kinetic studies show that reaction rates plateau at high enzyme concentrations due to mass transfer limitations, requiring careful optimization of biocatalyst loading .
Q. How is (2E)-ethyl 2-undecenoate characterized using analytical chemistry techniques?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. For instance, ethyl esters of structurally similar fatty acids (e.g., lauric acid ethyl ester) are analyzed using a DB-5MS column (30 m × 0.25 mm × 0.25 µm), helium carrier gas (1 mL/min), and a temperature gradient from 50°C to 300°C. The (2E)-isomer is distinguished by its retention time and fragmentation pattern (e.g., m/z 198 for [M]⁺) . Nuclear magnetic resonance (NMR) spectroscopy further confirms stereochemistry, with trans-configuration evident in coupling constants (J = 15–16 Hz for the α,β-unsaturated ester) .
Q. What are the common challenges in quantifying ethyl esters in complex biological matrices?
Co-elution with structurally similar compounds (e.g., other unsaturated esters) and matrix interference (e.g., lipids) complicate quantification. Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with hexane:ethyl acetate (9:1) improves selectivity. Internal standards like ethyl heptadecanoate are recommended for GC-MS normalization. Contradictions in recovery rates (e.g., 70–95%) highlight the need for matrix-specific validation .
Advanced Research Questions
Q. How does the stereochemistry of (2E)-ethyl 2-undecenoate influence its bioactivity?
The trans-configuration (2E) enhances antimicrobial activity compared to cis-isomers. For example, (2E)-ethyl 2-undecenoate disrupts fungal membrane integrity by intercalating into lipid bilayers, as shown in Candida albicans assays. Molecular dynamics simulations reveal that the linear trans-isomer penetrates phospholipid layers more effectively than bent cis-forms, reducing MIC values by 30–50% . However, contradictory data exist in Gram-negative bacteria, where cis-isomers show higher efficacy, likely due to differences in membrane composition .
Q. What role does (2E)-ethyl 2-undecenoate play in nanoparticle-based drug delivery systems?
The ester can be incorporated into nanocarriers (e.g., fibroin or poly(lactic-co-glycolic acid) nanoparticles) to enhance bioavailability. For example, lauric acid ethyl ester (a structural analog) was encapsulated in fibroin nanoparticles via solvent evaporation, achieving 85% loading efficiency and sustained release over 72 hours. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) confirm particle sizes of 150–200 nm, suitable for cellular uptake . Stability studies in simulated gastric fluid (pH 1.2) show <10% degradation, suggesting oral delivery potential .
Q. Why does (2E)-ethyl 2-undecenoate exhibit lower catalytic activity in hydrogenation compared to 10-undecenoic acid derivatives?
Steric hindrance at the α-position reduces accessibility for catalysts. In Pd-nanoparticle-catalyzed hydrogenation, (2E)-ethyl 2-undecenoate showed 40% lower conversion than 10-undecenoic acid ethyl ester. Computational models (DFT) indicate that the proximity of the ester group to the double bond creates a high-energy transition state, requiring harsher conditions (e.g., 80°C, 10 bar H₂) for complete reduction .
Methodological Considerations
Q. How can researchers resolve contradictions in ester stability data across studies?
Discrepancies often arise from varying experimental conditions. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines clarifies degradation pathways. For example, oxidation at the double bond is mitigated by antioxidants (e.g., 0.01% BHT), while hydrolysis is minimized in anhydrous solvents (e.g., acetonitrile vs. aqueous buffers) . LC-MS/MS multiple reaction monitoring (MRM) tracks degradation products (e.g., undecenoic acid, m/z 185 → 127) .
Q. What experimental designs are recommended for optimizing ester synthesis in flow reactors?
A Box-Behnken design (BBD) with three factors (residence time, temperature, enzyme concentration) efficiently maps the response surface. For instance, a 15-run BBD achieved 92% yield in a continuous microreactor, with optimal parameters: 45°C, 120 min residence time, and 15 mg/mL enzyme. ANOVA analysis confirmed temperature as the most significant factor (p < 0.001) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
